

# A Technical Guide to High-Purity Pimelic Acid-d4 for Researchers

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## Compound of Interest

Compound Name: *Pimelic Acid-d4*

Cat. No.: *B580547*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on high-purity **Pimelic Acid-d4**, a deuterated form of Pimelic Acid. This document outlines commercial suppliers, quantitative specifications, and detailed experimental protocols for its application in research and development.

## Commercial Suppliers and Purity Specifications

High-purity **Pimelic Acid-d4** is available from several reputable suppliers specializing in stable isotope-labeled compounds. While specific purity levels can vary by batch and should always be confirmed with the supplier's Certificate of Analysis (CoA), the following table summarizes typical product specifications from leading vendors.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Representative Purity
MedChemExpress[1]	Pimelic acid-d4	19031-56-2	C <sub>7</sub> H <sub>8</sub> D <sub>4</sub> O <sub>4</sub>	164.19	>98% (by NMR)
Simson Pharma Limited[2][3]	Pimelic Acid-d4	19031-56-2	C <sub>7</sub> H <sub>8</sub> D <sub>4</sub> O <sub>4</sub>	164.19	CoA available upon request
LGC Standards[4]	Pimelic Acid-d4	19031-56-2	C <sub>7</sub> H <sub>8</sub> D <sub>4</sub> O <sub>4</sub>	164.19	CoA provided with product

Note: The purity data is representative. Researchers must consult the Certificate of Analysis provided by the supplier for lot-specific purity and other quality control parameters.

## Experimental Protocols

**Pimelic Acid-d4** is primarily utilized as an internal standard in mass spectrometry-based quantification of endogenous pimelic acid and in metabolic flux analysis studies. Below are detailed methodologies for these key applications.

### Quantification of Pimelic Acid in Biological Samples using LC-MS/MS with Pimelic Acid-d4 as an Internal Standard

This protocol provides a general framework for the quantitative analysis of pimelic acid in biological matrices such as plasma, urine, or cell lysates.

Objective: To accurately quantify the concentration of endogenous pimelic acid.

Materials:

- **Pimelic Acid-d4** (as internal standard)
- Pimelic Acid (for calibration curve)

- Biological matrix (e.g., plasma, cell lysate)
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
- LC-MS/MS system

#### Methodology:

- Preparation of Standard Solutions:
  - Prepare a stock solution of **Pimelic Acid-d4** in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
  - Prepare a series of working standard solutions of non-labeled Pimelic Acid for the calibration curve by serial dilution of a 1 mg/mL stock solution.
- Sample Preparation:
  - Thaw biological samples on ice.
  - To 100  $\mu$ L of each sample, add a fixed amount of the **Pimelic Acid-d4** internal standard solution. The final concentration of the internal standard should be chosen based on the expected range of endogenous pimelic acid.
  - For Plasma/Serum (Protein Precipitation): Add 3 volumes of ice-cold acetonitrile containing 0.1% formic acid. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
  - For Cell Lysates: The extraction method will depend on the cell type and experimental goals. A common method is methanol-water extraction.

- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100  $\mu$ L of 5% ACN in water with 0.1% formic acid).
- LC-MS/MS Analysis:
  - Liquid Chromatography (LC):
    - Column: A C18 reversed-phase column is typically used.
    - Mobile Phase A: Water with 0.1% formic acid.
    - Mobile Phase B: Acetonitrile with 0.1% formic acid.
    - Gradient: A suitable gradient from 5% to 95% mobile phase B over several minutes to ensure separation from other matrix components.
    - Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
    - Injection Volume: 5-10  $\mu$ L.
  - Mass Spectrometry (MS/MS):
    - Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for carboxylic acids.
    - Detection Mode: Multiple Reaction Monitoring (MRM).
    - MRM Transitions:
      - Pimelic Acid (unlabeled): Determine the precursor ion  $[M-H]^-$  and a suitable product ion.
      - **Pimelic Acid-d4** (labeled): Determine the precursor ion  $[M-H]^-$  (which will be 4 Da higher than the unlabeled) and a corresponding product ion.
    - Optimize MS parameters (e.g., collision energy, declustering potential) for both analytes.

- Data Analysis:
  - Construct a calibration curve by plotting the ratio of the peak area of the unlabeled Pimelic Acid to the peak area of the **Pimelic Acid-d4** internal standard against the concentration of the unlabeled Pimelic Acid standards.
  - Determine the concentration of Pimelic Acid in the biological samples by interpolating the peak area ratios from the calibration curve. The use of a deuterated internal standard corrects for variations in sample extraction and matrix effects during ionization.<sup>[5]</sup>

## Metabolic Flux Analysis using Pimelic Acid-d4

This protocol outlines a conceptual approach for using **Pimelic Acid-d4** to trace its incorporation into downstream metabolites in a cell culture system.

Objective: To investigate the metabolic fate of pimelic acid within a biological system.

Materials:

- Cell line of interest
- Cell culture medium
- **Pimelic Acid-d4**
- Solvents for metabolite extraction (e.g., methanol, chloroform, water)
- LC-MS or GC-MS system

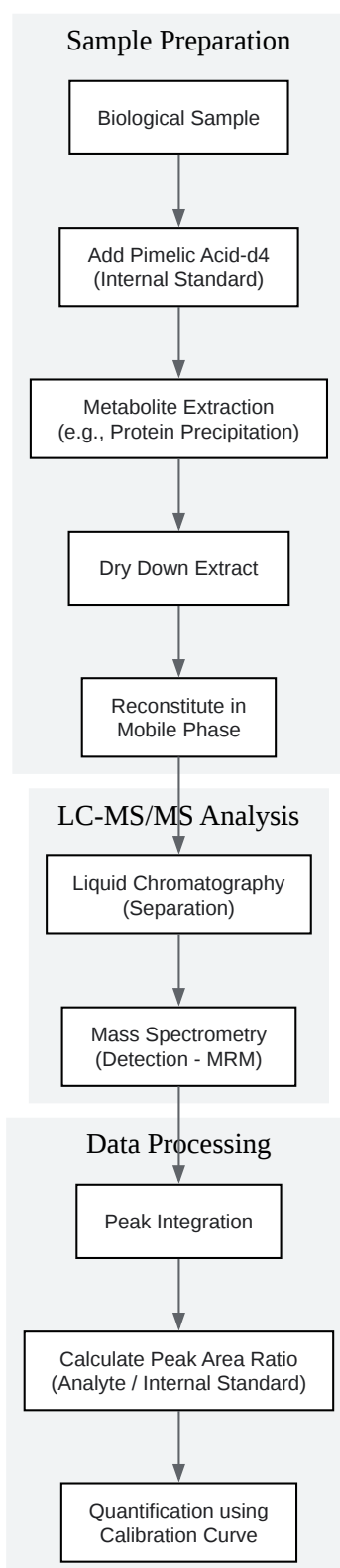
Methodology:

- Cell Culture and Labeling:
  - Culture cells to the desired confluency under standard conditions.
  - Replace the standard culture medium with a medium supplemented with a known concentration of **Pimelic Acid-d4**. The concentration should be optimized to allow for detectable incorporation without causing cellular toxicity.

- Incubate the cells for a defined period (e.g., a time course of 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled pimelic acid.
- Metabolite Extraction:
  - At each time point, rapidly quench the metabolism by, for example, washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).
  - Harvest the cell extracts and separate the soluble metabolites from the insoluble components by centrifugation.
- Mass Spectrometry Analysis:
  - Analyze the metabolite extracts using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer.
  - The analytical method (LC-MS or GC-MS) will depend on the target metabolites.
  - Acquire data in full scan mode to identify potential downstream metabolites of pimelic acid. Look for mass shifts corresponding to the incorporation of the four deuterium atoms.
  - For targeted analysis, develop a method to specifically look for expected labeled products.
- Data Analysis:
  - Process the mass spectrometry data to identify and quantify the isotopologues of downstream metabolites.
  - The degree of deuterium incorporation into various metabolites over time provides insights into the activity of the metabolic pathways involving pimelic acid.<sup>[6]</sup>

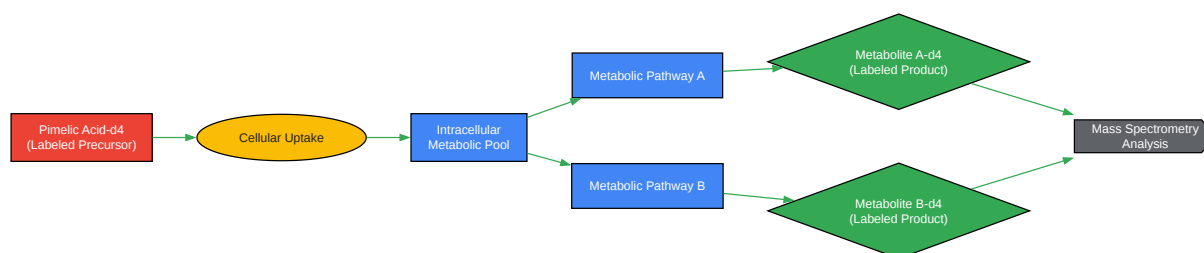
## Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of **Pimelic Acid-d4**.



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Caption: Workflow for quantification using a deuterated internal standard.



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Caption: Conceptual diagram of a metabolic flux experiment.

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## References

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